3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure commonly found in bioactive molecules due to its conformational rigidity and ability to mimic tropane alkaloids . The 2,5-dioxopyrrolidinyl (succinimidyl) moiety is reactive, often employed in bioconjugation chemistry to target primary amines, suggesting applications in prodrug design or targeted drug delivery .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-15-14(20)16-9-3-4-10(16)8-11(7-9)17-12(18)5-6-13(17)19/h9-11H,2-8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDFXGYVWCXTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2CCC1CC(C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the pyrrolidinyl and carboxamide groups. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The 3-position is critical for biological activity. Bulky sulfonyl groups enhance enzyme inhibition, while smaller groups (e.g., succinimidyl) may favor reactivity over target specificity.
- The N-ethyl carboxamide in the target compound balances lipophilicity and solubility, making it a candidate for further derivatization.
Potential Applications: Bioconjugation: The succinimidyl group enables amine-targeted coupling, useful in antibody-drug conjugates or biomaterial functionalization .
Limitations and Future Directions: No direct pharmacokinetic or toxicity data exists for the target compound. Comparative studies with ELOVL6 inhibitors (e.g., CAS 1170321-78-4) could elucidate its metabolic stability and selectivity.
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS Number: 1903550-71-9) belongs to the class of azabicyclo[3.2.1]octane derivatives , which have garnered attention for their potential biological activities, particularly in the modulation of neurotransmitter transporters. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of 279.33 g/mol . The structure includes a bicyclic framework that is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| CAS Number | 1903550-71-9 |
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 279.33 g/mol |
Neurotransmitter Transporter Interaction
Research has shown that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant interactions with various monoamine transporters, including the Dopamine Transporter (DAT) , Serotonin Transporter (SERT) , and Norepinephrine Transporter (NET) . The compound's structure allows it to modulate these transporters effectively, which is crucial for developing treatments for conditions such as depression and addiction.
- Dopamine Transporter (DAT) Inhibition :
- Serotonin Transporter (SERT) Selectivity :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Ethyl Substitution : The N-ethyl group contributes to increased lipophilicity and binding affinity at transporter sites.
- Dioxopyrrolidine moiety : This part of the structure is critical for maintaining the compound's ability to interact with monoamine transporters effectively.
Case Study: Dopamine Transporter Affinity
A study investigating a series of azabicyclo[3.2.1]octane derivatives found that specific modifications led to enhanced DAT affinity, with some compounds exhibiting K(i) values as low as 4 nM , indicating potent inhibitory effects on dopamine uptake . Such findings underscore the potential therapeutic applications in treating substance use disorders.
Research on Selective SERT/DAT Inhibitors
Another research effort focused on developing selective inhibitors for SERT and DAT to mitigate side effects associated with non-selective agents. The findings revealed that certain derivatives could achieve a selectivity ratio exceeding 1000 , highlighting their potential as safer alternatives in pharmacotherapy for mood disorders .
Q & A
Q. What are the established synthetic routes for 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Amide bond formation : Reacting 8-azabicyclo[3.2.1]octane-8-carboxylic acid derivatives with ethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Pyrrolidinone introduction : Cyclocondensation of γ-keto esters with primary amines under acidic conditions .
- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
Q. Optimization Strategies :
- Catalysis : Replace traditional bases with DMAP to accelerate acylation steps .
- Yield Improvement : Employ continuous flow reactors for exothermic steps to enhance scalability and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the dioxopyrrolidinyl group) .
- HPLC-PDA : Assess purity using a C18 column (ACN/water + 0.1% TFA, λ = 254 nm); retention time ~12.3 min .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems, particularly its interaction with neurological targets?
Methodological Answer:
- Target Identification :
- Computational Modeling :
- Functional Studies :
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved across studies?
Methodological Answer: Data Reconciliation Workflow :
Solubility Testing : Compare results from shake-flask (pH 7.4 PBS) vs. biorelevant media (FaSSIF/FeSSIF) to account for gastrointestinal variability .
Bioavailability Studies :
- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to model logP (predicted: 1.8) vs. experimental values .
- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification; address discrepancies via protein binding assays (e.g., equilibrium dialysis) .
Q. Example Table :
| Parameter | Study A (PBS) | Study B (FaSSIF) | Resolution Strategy |
|---|---|---|---|
| Aqueous Solubility | 0.12 mg/mL | 0.45 mg/mL | Use biorelevant media for in vivo extrapolation |
| LogP | 1.5 | 2.1 | Validate via reverse-phase HPLC retention |
Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile while retaining bioactivity?
Methodological Answer:
- Structural Modifications :
- Formulation Approaches :
- Nanoemulsions : Encapsulate in lipid-based carriers (e.g., Labrafil®) to improve CNS penetration .
- Metabolic Stability :
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., oxidation at the bridgehead carbon) using human liver microsomes .
Q. How should researchers design experiments to evaluate the compound’s efficacy in disease models, such as neurodegenerative disorders?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
